Chlorophenol red

Catalog No.
S567714
CAS No.
4430-20-0
M.F
C19H12Cl2O5S
M. Wt
423.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorophenol red

CAS Number

4430-20-0

Product Name

Chlorophenol red

IUPAC Name

2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol

Molecular Formula

C19H12Cl2O5S

Molecular Weight

423.3 g/mol

InChI

InChI=1S/C19H12Cl2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H

InChI Key

WWAABJGNHFGXSJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)O)Cl

Synonyms

chlorophenol red

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)O)Cl

Chlorophenol red is a synthetic organic compound classified as a sulfonephthalein dye, primarily used as a pH indicator. Its chemical name is 3',3"-dichlorophenolsulfonephthalein, with the molecular formula C₁₉H₁₂Cl₂O₅S and a molecular weight of 423.28 g/mol. This compound exhibits distinct color changes in response to variations in pH, transitioning from yellow in acidic conditions to pink in neutral to alkaline environments. The effective pH transition range for Chlorophenol red is approximately 4.8 to 6.4, though some sources indicate a slightly broader range .

Chlorophenol red undergoes reversible acid-base reactions, where it exists in different ionic forms depending on the pH of the solution. In acidic conditions, it appears yellow, while in neutral to alkaline conditions, it shifts towards red or pink hues. This behavior is attributed to the protonation and deprotonation of the phenolic hydroxyl group, which alters the electronic structure and thus the color of the compound .

In addition to its role as a pH indicator, Chlorophenol red can participate in redox reactions, particularly when combined with hydrogen peroxide and iron ions, leading to significant color changes that can be quantitatively measured .

Chlorophenol red has been investigated for its potential biological applications. It has been used as a chromogenic label in various assays due to its colorimetric properties. Studies have indicated its effectiveness in detecting bacterial contamination, particularly Escherichia coli, by utilizing its electrochemical properties at disposable carbon electrodes . Furthermore, it has been noted for its relatively low toxicity and stability in biological systems, making it suitable for various laboratory applications.

The synthesis of Chlorophenol red typically involves the reaction of phenols with sulfonic acids under controlled conditions. One common method includes:

  • Starting Materials: Dichlorobenzene and sulfonic acid.
  • Reaction Conditions: The reaction is usually conducted under acidic conditions with heat applied to facilitate the formation of the sulfonephthalein structure.
  • Purification: After synthesis, the product is purified through recrystallization or chromatography to obtain high-purity Chlorophenol red .

Chlorophenol red is widely utilized across various fields:

  • pH Indicator: Commonly used in laboratories for measuring pH levels in solutions.
  • Food Industry: Employed for monitoring storage temperatures and ensuring food safety by detecting chlorine dioxide levels in drinking water .
  • Biological Research: Acts as a chromogenic label in microbiological assays and electrochemical sensors for pathogen detection .
  • Cultural Heritage Conservation: Used for assessing the acidity of paper materials in conservation efforts .

Research has shown that Chlorophenol red interacts with various metal ions and compounds, influencing its colorimetric properties. For instance, studies demonstrate that the presence of iron ions can significantly alter its absorption spectrum and visual appearance when combined with hydrogen peroxide . These interactions are crucial for developing sensitive detection methods for contaminants in environmental samples.

Chlorophenol red shares structural similarities with other sulfonephthalein dyes but exhibits unique properties that distinguish it from them. Here are some notable similar compounds:

Compound NameChemical FormulapH Transition RangeUnique Features
Phenol RedC₁₉H₁₁NaO₃S6.8 - 8.4More alkaline range; commonly used in cell culture
Bromothymol BlueC₂₃H₂₄Br₂O₅S6.0 - 7.6Changes from yellow to blue; used extensively in biological assays
Thymol BlueC₂₃H₂₅O₃S1.2 - 2.8 (acidic) / 8.0 - 9.6 (alkaline)Dual range indicator; useful for both acidic and basic solutions

Chlorophenol red's narrow transition range makes it particularly effective for specific applications where precise pH measurement is critical, such as monitoring food safety and assessing paper acidity in conservation efforts .

Physical Description

Solid

XLogP3

4.3

Melting Point

261-262°C

GHS Hazard Statements

Aggregated GHS information provided by 202 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4430-20-0

Wikipedia

Chlorophenol red

General Manufacturing Information

Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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